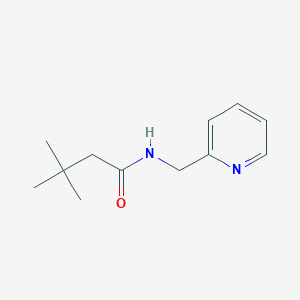
N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical processes and catalysts. For instance, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, uses a novel Pd/C catalyst for hydrogenation, showing high activity, selectivity, and stability (Zhang, 2008). These methods might be applicable or adaptable for the synthesis of N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals linearly extended conformations and planar hydrophilic and hydrophobic areas (Camerman et al., 2005). These structural characteristics are crucial for understanding the physical and chemical behavior of N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide.
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds involve various interactions and transformations. For example, the reactivity of silylated derivatives of N-(2-hydroxyphenyl)acetamide and their transformation into different compounds has been studied, which can provide insights into the reactivity of N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as crystalline structure and hydrogen bonding patterns, are significant for understanding their behavior in different environments. Studies on compounds like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provide valuable information on the physical properties of similar acetamides (Anonymous, 2006).
Applications De Recherche Scientifique
Green Synthesis of Dyes
N-(3-Amino-4-methoxyphenyl)acetamide, a variant of the queried compound, is significant in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of a related compound, improving selectivity and stability in dye synthesis (Zhang, 2008).
Herbicide Metabolism
Research by Coleman et al. (2000) on chloroacetamide herbicides, closely related to the queried compound, details their metabolism in human and rat liver microsomes. This is vital for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Anion Coordination in Crystal Engineering
Kalita and Baruah (2010) explored the spatial orientations of stretched amides, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, for anion coordination in crystal engineering. Their findings are crucial for developing materials with specific molecular architectures (Kalita & Baruah, 2010).
Antimalarial Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This showcases the compound's role in pharmaceutical development (Magadum & Yadav, 2018).
Antitumor Activity
Wu et al. (2009) reported on a novel compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrating potent antitumor activity. This compound's mechanism involves disrupting microtubule assembly, indicating potential in cancer therapy (Wu et al., 2009).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-(2,2,5-trimethylhex-4-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14(2)11-12-18(4,5)13-19(15(3)20)16-9-7-8-10-17(16)21-6/h7-11H,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZNDRLVXNILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)CN(C1=CC=CC=C1OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

